1-[(2-Chloro-6-fluorophenyl)methoxy]benzotriazole
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Overview
Description
1-[(2-Chloro-6-fluorophenyl)methoxy]benzotriazole is a chemical compound known for its unique structure and properties It belongs to the class of aromatic ethers and is characterized by the presence of a benzotriazole moiety linked to a 2-chloro-6-fluorophenyl group via a methoxy bridge
Preparation Methods
The synthesis of 1-[(2-Chloro-6-fluorophenyl)methoxy]benzotriazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluorophenol and benzotriazole.
Reaction Conditions: The phenol is first converted to its methoxy derivative using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Coupling Reaction: The methoxy derivative is then coupled with benzotriazole using a coupling reagent such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
1-[(2-Chloro-6-fluorophenyl)methoxy]benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the chloro and fluoro substituents on the aromatic ring.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions, while reduction reactions can target the aromatic ring or the benzotriazole moiety.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds, facilitated by palladium catalysts under mild conditions.
Common reagents used in these reactions include palladium catalysts, boronic acids, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2-Chloro-6-fluorophenyl)methoxy]benzotriazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-[(2-Chloro-6-fluorophenyl)methoxy]benzotriazole involves its interaction with specific molecular targets. The benzotriazole moiety can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The chloro and fluoro substituents enhance its binding affinity and specificity towards certain targets, making it a valuable compound in drug design and development.
Comparison with Similar Compounds
1-[(2-Chloro-6-fluorophenyl)methoxy]benzotriazole can be compared with other similar compounds such as:
1-[(2-Bromo-6-fluorophenyl)methoxy]benzotriazole: Similar structure but with a bromo substituent instead of chloro, which may affect its reactivity and binding properties.
1-[(2-Chloro-4-fluorophenyl)methoxy]benzotriazole: The position of the fluoro substituent is different, which can influence its chemical behavior and applications.
1-[(2-Chloro-6-fluorophenyl)methoxy]benzimidazole: Contains a benzimidazole moiety instead of benzotriazole, leading to different biological activities and applications.
The uniqueness of this compound lies in its specific combination of substituents and the benzotriazole moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methoxy]benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFN3O/c14-10-4-3-5-11(15)9(10)8-19-18-13-7-2-1-6-12(13)16-17-18/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPMZAGAGOBMKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2OCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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